Comparative Lipophilicity (LogP) of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid vs. Naphthyl and Methoxybenzyl Analogs
Lipophilicity, a key determinant of membrane permeability and oral bioavailability, varies significantly among sulfamoyl phenylboronic acid analogs. The target compound exhibits a calculated LogP of -0.15, placing it in a more hydrophilic range compared to bulkier analogs, which can be advantageous for aqueous solubility and minimizing non-specific protein binding . In contrast, the naphthyl-substituted analog {4-[(naphthalen-1-yl)sulfamoyl]phenyl}boronic acid has a substantially higher LogP of 3.20, indicating a >1000-fold difference in predicted lipophilicity [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = -0.15 (calculated) |
| Comparator Or Baseline | {4-[(naphthalen-1-yl)sulfamoyl]phenyl}boronic acid: LogP = 3.20 (calculated); (4-{[(4-methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid: LogP = 2.29 (calculated) |
| Quantified Difference | ΔLogP ≈ 3.35 (target vs. naphthyl analog) |
| Conditions | Computational prediction (JChem) |
Why This Matters
This quantitative difference in LogP directly informs selection for projects requiring a specific hydrophilicity profile; the target compound is more suitable for applications demanding high aqueous solubility, while the naphthyl analog is more appropriate for targeting hydrophobic pockets.
- [1] Chembase. {4-[(naphthalen-1-yl)sulfamoyl]phenyl}boronic acid (Calculated Properties). View Source
